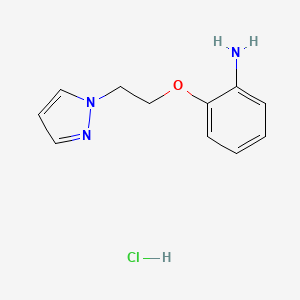
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride
描述
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride, also known as 2-PEPA-HCl, is an organic compound belonging to the family of pyrazole derivatives. It is a white, crystalline solid that is soluble in water and ethanol. 2-PEPA-HCl has been used in a variety of scientific and medical research applications, due to its ability to act as a potent agonist at the 5-HT2A serotonin receptor. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-PEPA-HCl.
科学研究应用
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been used in a variety of scientific and medical research applications. It has been used to study the role of serotonin receptors in the central nervous system, as well as its effects on learning, memory, and behavior. It has also been used to study the effects of serotonin on the cardiovascular system, as well as its effects on blood pressure and heart rate. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride has been used to study the effects of serotonin on the gastrointestinal system, as well as its effects on nausea and vomiting.
作用机制
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride acts as a potent agonist at the 5-HT2A serotonin receptor. This receptor is located in the central nervous system and is involved in a variety of physiological and psychological processes, including learning, memory, behavior, and emotions. When 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride binds to the 5-HT2A receptor, it activates the receptor, resulting in a cascade of biochemical and physiological effects.
生化和生理效应
The activation of the 5-HT2A receptor by 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride results in the release of neurotransmitters such as serotonin and norepinephrine, which can have a variety of effects on the body. These effects can include increased alertness, improved mood, increased energy levels, increased focus, and improved memory. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride can also affect the cardiovascular system, resulting in increased heart rate and blood pressure.
实验室实验的优点和局限性
The main advantage of using 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in laboratory experiments is its potency. It is a highly potent agonist at the 5-HT2A receptor, making it an ideal tool for studying the effects of serotonin on the body. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride is relatively easy to synthesize and is relatively stable in aqueous solutions. However, one limitation of using 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in laboratory experiments is its cost. It is a relatively expensive compound, making it difficult to use in large-scale experiments.
未来方向
There are a number of potential future directions for the use of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in scientific and medical research. One potential direction is the use of 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride in the development of new drugs for the treatment of depression and anxiety. Additionally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride could be used in the development of new drugs to treat a variety of other conditions, such as Alzheimer’s disease and Parkinson’s disease. Finally, 2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride could be used to study the effects of serotonin on other areas of the body, such as the immune system and the endocrine system.
属性
IUPAC Name |
2-(2-pyrazol-1-ylethoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c12-10-4-1-2-5-11(10)15-9-8-14-7-3-6-13-14;/h1-7H,8-9,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDZRKCCPZTZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCN2C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrazol-1-yl-ethoxy)-phenylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1389956.png)
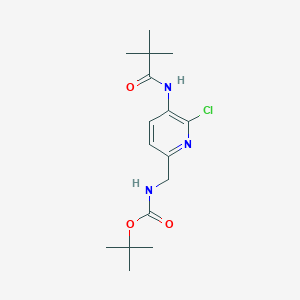
![3-[(2-Bromoacetyl)amino]-N-(2-methoxyethyl)-benzamide](/img/structure/B1389959.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B1389960.png)
![3-[(2-Bromoacetyl)amino]-N-(3-chlorophenyl)-benzamide](/img/structure/B1389961.png)
![3-[(2-Bromoacetyl)amino]-N-(3-methoxypropyl)-benzamide](/img/structure/B1389962.png)
![N-Benzyl-3-[(2-bromoacetyl)amino]benzamide](/img/structure/B1389963.png)
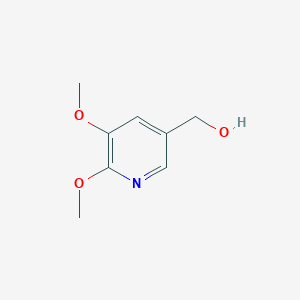
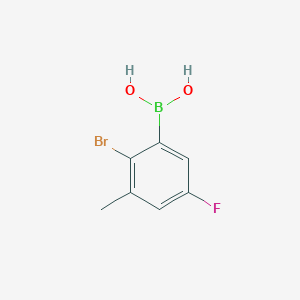
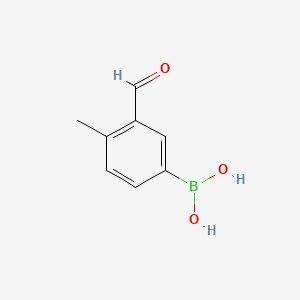
![4-[(2-Bromoacetyl)amino]-N-methyl-N-phenylbenzamide](/img/structure/B1389970.png)
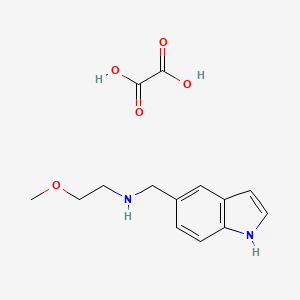
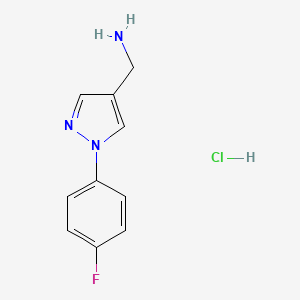
![(2-{5-[(2,4-Dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1389979.png)